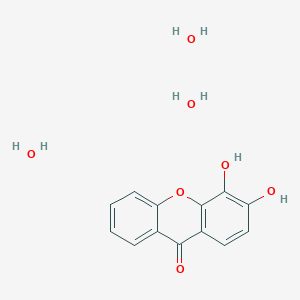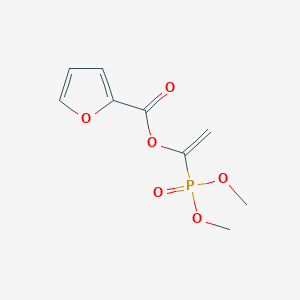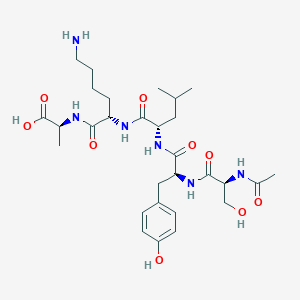
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of six amino acids: serine, tyrosine, leucine, lysine, and alanine, with an acetyl group attached to the N-terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, alanine, to a solid resin. The subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The acetyl group is introduced at the N-terminus during the final deprotection step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Strict quality control measures are implemented to maintain consistency and meet regulatory standards.
化学反应分析
Types of Reactions
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
科学研究应用
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用机制
The mechanism of action of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to influence cell signaling.
相似化合物的比较
Similar Compounds
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide acetate: A longer peptide with additional amino acids and functional groups.
N-Acetyl-L-tyrosine: A simpler compound with only one amino acid, used for parenteral nutrition and as a dietary supplement.
Uniqueness
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and acetylation, which confer distinct biochemical properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile for research and therapeutic applications.
属性
CAS 编号 |
923582-12-1 |
|---|---|
分子式 |
C29H46N6O9 |
分子量 |
622.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H46N6O9/c1-16(2)13-22(26(40)33-21(7-5-6-12-30)25(39)31-17(3)29(43)44)34-27(41)23(14-19-8-10-20(38)11-9-19)35-28(42)24(15-36)32-18(4)37/h8-11,16-17,21-24,36,38H,5-7,12-15,30H2,1-4H3,(H,31,39)(H,32,37)(H,33,40)(H,34,41)(H,35,42)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 |
InChI 键 |
GXKDPKXMRALZDV-KELSAIANSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)
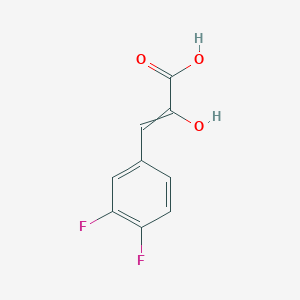
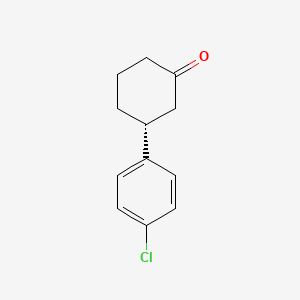
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
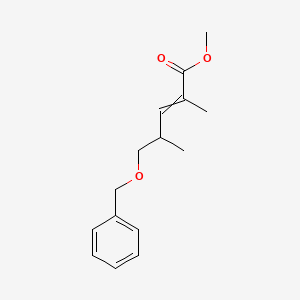
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
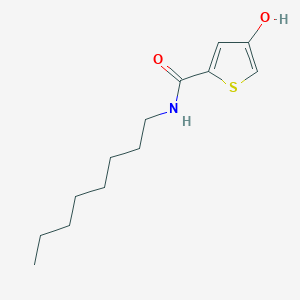
![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
